An In-Depth Technical Guide to (E)-tert-butyl 4-acetoxybut-2-enoate
An In-Depth Technical Guide to (E)-tert-butyl 4-acetoxybut-2-enoate
Introduction
(E)-tert-butyl 4-acetoxybut-2-enoate is a bifunctional organic compound of significant interest to synthetic chemists in academia and industry. Its structure incorporates two key reactive motifs: an α,β-unsaturated ester and an allylic acetate. This unique combination allows for a diverse range of chemical transformations, making it a valuable C4 building block for the synthesis of complex molecules, including natural products and pharmaceutical intermediates. The trans-(E)-geometry of the alkene is the thermodynamically more stable configuration. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and reactivity profile for professionals in chemical research and development.
Compound Identification and Physicochemical Properties
Proper identification is the cornerstone of chemical synthesis and application. The fundamental identifiers for this compound are listed below.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl (E)-4-acetoxybut-2-enoate | [1] |
| CAS Number | 902154-51-2 | [2] |
| Molecular Formula | C₁₀H₁₆O₄ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
The physical and computed properties provide insight into the compound's behavior in various solvents and reaction conditions.
Table 1: Physical Properties Note: Experimental physical properties for this specific compound are not widely published; data is often derived from analogous compounds or Safety Data Sheets (SDS) where available.
| Property | Value | Notes |
| Boiling Point | 75 - 76 °C at 0.3 hPa | Based on data for a structurally similar compound. |
| Density | ~1.021 g/cm³ at 25 °C | Estimated value. |
| Appearance | Colorless to light yellow liquid | Typical for similar esters. |
Table 2: Computed Chemical Properties
| Property | Value | Source |
| XLogP3 | 1.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 52.6 Ų | [1] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound. The following sections detail the expected spectral data.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides a detailed map of the proton environment. The expected signals for a solution in CDCl₃ are:
-
δ ~ 6.90 ppm (dt, 1H): This signal corresponds to the proton at the C3 position (H³). It is downfield due to the deshielding effect of the adjacent ester carbonyl group. It appears as a doublet of triplets, split by the trans-coupled H² (J ≈ 15.6 Hz) and the allylic H⁴ protons (J ≈ 4.5 Hz).
-
δ ~ 5.90 ppm (dt, 1H): This signal is for the proton at the C2 position (H²). It is upfield relative to H³ and appears as a doublet of triplets, split by the trans-coupled H³ (J ≈ 15.6 Hz) and the allylic H⁴ protons (J ≈ 2.0 Hz).
-
δ ~ 4.70 ppm (dd, 2H): These are the allylic protons at the C4 position (H⁴). They are deshielded by the adjacent acetate oxygen. The signal is a doublet of doublets due to coupling with both H³ and H².
-
δ ~ 2.10 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the acetate methyl group.
-
δ ~ 1.50 ppm (s, 9H): A strong singlet representing the nine equivalent protons of the sterically hindered tert-butyl group.[3][4]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum confirms the carbon skeleton:
-
δ ~ 170.5 ppm: Carbonyl carbon of the acetate group.
-
δ ~ 165.0 ppm: Carbonyl carbon of the tert-butyl ester group.
-
δ ~ 145.0 ppm: Alkene carbon at C3.
-
δ ~ 121.0 ppm: Alkene carbon at C2.
-
δ ~ 81.0 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~ 64.0 ppm: Allylic carbon at C4.
-
δ ~ 28.0 ppm: Methyl carbons of the tert-butyl group.
-
δ ~ 20.8 ppm: Methyl carbon of the acetate group.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups:
-
~1740 cm⁻¹ (strong, sharp): C=O stretch of the acetate ester.
-
~1715 cm⁻¹ (strong, sharp): C=O stretch of the α,β-unsaturated tert-butyl ester. The conjugation lowers the frequency compared to a saturated ester.
-
~1660 cm⁻¹ (medium): C=C stretch of the alkene.
-
~1230 cm⁻¹ & ~1150 cm⁻¹ (strong): C-O stretching vibrations of the ester groups.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern:
-
Molecular Ion (M⁺): A peak at m/z = 200, corresponding to the molecular weight.
-
Key Fragments: A prominent peak at m/z = 143, resulting from the characteristic loss of the tert-butyl group ([M-57]⁺). Another significant fragment would be at m/z = 141, corresponding to the loss of the acetoxy group ([M-59]⁺).
Synthesis Protocol
A reliable method for preparing (E)-tert-butyl 4-acetoxybut-2-enoate is the acetylation of its corresponding alcohol precursor, (E)-tert-butyl 4-hydroxybut-2-enoate. This precursor can be synthesized from commercially available materials.
Protocol: Acetylation of (E)-tert-butyl 4-hydroxybut-2-enoate
This procedure is based on standard acetylation methods for primary alcohols.
Materials and Equipment:
-
(E)-tert-butyl 4-hydroxybut-2-enoate (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Triethylamine (Et₃N) (1.5 eq) or Pyridine (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
-
Rotary evaporator, separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add (E)-tert-butyl 4-hydroxybut-2-enoate (1.0 eq) and dissolve it in anhydrous dichloromethane. Add the catalytic amount of DMAP (0.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Reagent Addition: Add triethylamine (1.5 eq) to the stirred solution. Subsequently, add acetic anhydride (1.5 eq) dropwise via an addition funnel over 15-20 minutes. The triethylamine acts as a base to neutralize the acetic acid byproduct formed during the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.
-
Work-up - Quenching: Once the reaction is complete, carefully quench the excess acetic anhydride by slowly adding saturated aqueous NaHCO₃ solution. Continue stirring for 20 minutes until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and finally with brine. The washes remove the base, salts, and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure (E)-tert-butyl 4-acetoxybut-2-enoate.
Caption: Workflow for the synthesis of the title compound.
Chemical Reactivity and Synthetic Applications
The dual functionality of (E)-tert-butyl 4-acetoxybut-2-enoate makes it a versatile intermediate.
Reactivity at the α,β-Unsaturated System
The electron-withdrawing nature of the ester group makes the alkene susceptible to nucleophilic attack at the C4 position (1,4-conjugate or Michael addition). This allows for the introduction of a wide variety of carbon and heteroatom nucleophiles. It can also participate as a dienophile in Diels-Alder reactions with electron-rich dienes.
Reactivity at the Allylic Acetate
The acetoxy group is an excellent leaving group in the presence of a transition metal catalyst, most notably palladium(0). This enables its use in powerful C-C and C-N bond-forming reactions like the Tsuji-Trost allylic alkylation .[6][7] In this reaction, a Pd(0) catalyst coordinates to the double bond, facilitating the departure of the acetate to form a π-allylpalladium(II) complex. This electrophilic intermediate is then attacked by a soft nucleophile (e.g., from a malonate ester), typically on the less hindered side, to form the new product with high regio- and stereoselectivity.[8][9][10]
Caption: Catalytic cycle of a Tsuji-Trost allylic alkylation.
Safety and Handling
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is advisable to store at refrigerated temperatures (2-8°C) to ensure long-term stability.[3]
-
Hazards: Assumed to be a flammable liquid. May cause skin and serious eye irritation. Avoid breathing vapors.
This guide is intended for use by qualified individuals trained in chemical handling. Always consult a comprehensive and current SDS before use.
References
-
Organic Syntheses. (n.d.). SYNTHESIS OF (8E,10E)-GERANYLLINALOOL. Retrieved from [Link]
-
MDPI. (2018). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Retrieved from [Link]
-
ACS Publications. (2021). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides. Retrieved from [Link]
-
PubMed. (2014). Palladium-catalyzed allylic alkylation of simple ketones with allylic alcohols and its mechanistic study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53401900, Tert-butyl 4-acetoxybut-2-enoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium Catalyzed Chemo- and Enantioselective Oxidation of Allylic Esters and Carbonates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5366039, Butyl crotonate. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing e-4-acetoxy-2-methyl-2-butenal.
-
Chemical-Suppliers. (n.d.). tert-Butyl (E)-4-acetoxybut-2-enoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132915721, tert-butyl (E)-3-(2-acetamidophenyl)prop-2-enoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117858441, tert-Butyl 4-hydroxypent-2-ynoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11446595, tert-butyl (2R)-2-hydroxypent-4-enoate. Retrieved from [Link]
-
Spectral Database for Organic Compounds, SDBS. (n.d.). TERT.-BUTYL-4-METHYL-2-METHYLENE-PENT-4-ENOATE. Retrieved from [Link]
Sources
- 1. Tert-butyl 4-acetoxybut-2-enoate | C10H16O4 | CID 53401900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (E)-4-acetoxybut-2-enoate | CAS 902154-51-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. tert-Butyl crotonate ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. tert-Butyl acetate (540-88-5) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-catalyzed allylic alkylation of simple ketones with allylic alcohols and its mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium Catalyzed Chemo- and Enantioselective Oxidation of Allylic Esters and Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
